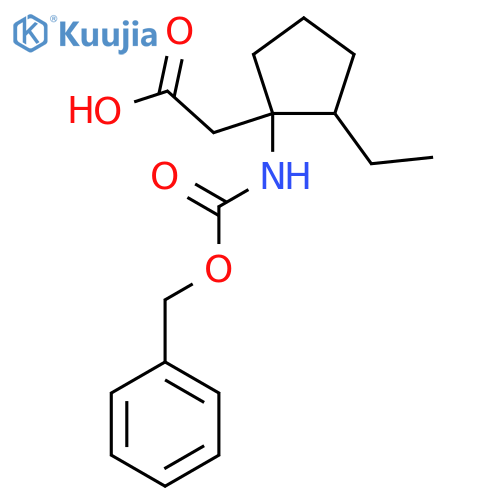

Cas no 2172197-50-9 (2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid)

2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid

- 2172197-50-9

- 2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid

- EN300-1285610

-

- インチ: 1S/C17H23NO4/c1-2-14-9-6-10-17(14,11-15(19)20)18-16(21)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,21)(H,19,20)

- InChIKey: HHZMGLDVJDDTQW-UHFFFAOYSA-N

- SMILES: OC(CC1(CCCC1CC)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- 精确分子量: 305.16270821g/mol

- 同位素质量: 305.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 7

- 複雑さ: 392

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 75.6Ų

2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285610-500mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 500mg |

$671.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-2500mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 2500mg |

$1370.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-5000mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 5000mg |

$2028.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-1.0g |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285610-10000mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 10000mg |

$3007.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-50mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 50mg |

$587.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-250mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 250mg |

$642.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-100mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 100mg |

$615.0 | 2023-10-01 | ||

| Enamine | EN300-1285610-1000mg |

2-(1-{[(benzyloxy)carbonyl]amino}-2-ethylcyclopentyl)acetic acid |

2172197-50-9 | 1000mg |

$699.0 | 2023-10-01 |

2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid 関連文献

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acidに関する追加情報

Comprehensive Overview of 2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid (CAS No. 2172197-50-9)

2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid (CAS No. 2172197-50-9) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound features a unique cyclopentyl backbone modified with an ethyl group and a benzyloxy carbonylamino protective group, making it a valuable intermediate in peptide synthesis and drug development. Its molecular structure, characterized by the acetic acid moiety, enhances its reactivity and compatibility with various biochemical pathways, aligning with current trends in targeted drug delivery and enzyme inhibition studies.

The growing interest in 2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid is driven by its applications in protease inhibitor design and small-molecule therapeutics. Researchers are increasingly exploring its role in modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research. The compound’s carbamate-protected amine group (benzyloxy carbonylamino) offers stability under physiological conditions, addressing a common challenge in prodrug formulation. This aligns with frequent search queries like “stable peptide analogs” and “carbamate-based drug scaffolds.”

From a synthetic chemistry perspective, CAS No. 2172197-50-9 exemplifies advancements in stereoselective cyclopentane functionalization. Its 2-ethylcyclopentyl core is a sought-after motif in chiral catalyst design, a trending subtopic in asymmetric synthesis forums. The compound’s acetic acid tail further enables conjugation with biomolecules, resonating with searches such as “carboxylic acid linker for bioconjugation” and “cyclopentane-derived pharmacophores.” These attributes make it a versatile candidate for high-throughput screening libraries.

Environmental and regulatory considerations for 2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid highlight its compliance with green chemistry principles. Unlike traditional reagents, its synthesis avoids heavy metals or volatile byproducts, addressing the demand for “sustainable chiral building blocks.” This positions the compound favorably in green pharmaceutical manufacturing, a key focus area for regulatory bodies and ESG-driven investors.

Analytical characterization of CAS No. 2172197-50-9 typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched alongside “purity validation for drug intermediates.” The compound’s UV-active benzyloxy carbonyl group facilitates detection at low concentrations, supporting its use in trace-level pharmacokinetic studies. Such features cater to the rising demand for “sensitive analytical methods in preclinical research.”

In conclusion, 2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid represents a convergence of synthetic utility and biomedical relevance. Its structural features address multiple pain points in modern drug discovery, from prodrug stability to stereochemical control, while aligning with sustainability goals. As research into cyclopentane-based therapeutics expands, this compound is poised to gain further traction in both academic and industrial settings.

2172197-50-9 (2-(1-{(benzyloxy)carbonylamino}-2-ethylcyclopentyl)acetic acid) Related Products

- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)

- 1152567-40-2(1-4-(propan-2-yl)phenylcyclobutane-1-carbonitrile)

- 101975-15-9(Ethanone,1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-)

- 1021423-90-4(TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)

- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)

- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

- 630084-52-5(2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)

- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)